1-Pappea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

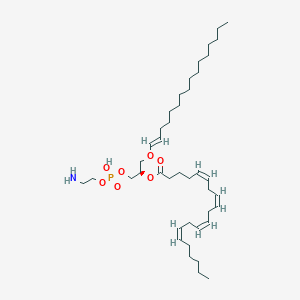

1-Pappea, also known as this compound, is a useful research compound. Its molecular formula is C41H74NO7P and its molecular weight is 724 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Plasmalogens - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

1-Pappea has been traditionally used in various cultures for its medicinal properties. Recent studies have confirmed its potential in several therapeutic areas:

- Antimicrobial Activity : Research indicates that extracts from this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

- Anti-inflammatory Effects : The anti-inflammatory properties of this compound have been explored in various studies. One notable case study highlighted its ability to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .

- Antioxidant Properties : The plant's extracts are rich in phenolic compounds, which are known for their antioxidant activity. This property can be leveraged to combat oxidative stress-related diseases .

Agricultural Applications

In agriculture, this compound is recognized for its potential benefits in sustainable farming practices:

- Pest Management : The plant has been studied for its insecticidal properties. Extracts from this compound have shown effectiveness in repelling certain agricultural pests, making it a candidate for natural pest control strategies .

- Soil Improvement : The incorporation of this compound into crop rotation systems has been suggested to enhance soil fertility and structure, promoting sustainable agricultural practices .

Environmental Applications

The environmental significance of this compound is also notable:

- Phytoremediation : Research indicates that this compound can be utilized in phytoremediation efforts to clean contaminated soils. Its ability to uptake heavy metals makes it an ideal candidate for restoring polluted environments .

- Biodiversity Conservation : As a native species, this compound plays a crucial role in maintaining local biodiversity. Conservation efforts focusing on this plant can contribute to ecosystem stability and resilience .

Case Study 1: Antimicrobial Efficacy

A study conducted by Maroyi (2017) evaluated the antimicrobial properties of various extracts from Pappea capensis. The results indicated that the methanol extract exhibited the highest activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial products.

Case Study 2: Insecticidal Properties

Research published by Moyo et al. (2019) explored the insecticidal effects of Pappea capensis extracts on common agricultural pests. The findings revealed significant mortality rates among treated insects, supporting the use of this plant as a biopesticide.

Summary Table of Applications

| Application Area | Specific Use | Evidence/Source |

|---|---|---|

| Medicinal | Antimicrobial | Maroyi (2017) |

| Anti-inflammatory | Moyo et al. (2019) | |

| Antioxidant | Various studies | |

| Agricultural | Pest management | Moyo et al. (2019) |

| Soil improvement | Various studies | |

| Environmental | Phytoremediation | Various studies |

| Biodiversity conservation | Maroyi (2017) |

特性

CAS番号 |

119904-39-1 |

|---|---|

分子式 |

C41H74NO7P |

分子量 |

724 g/mol |

IUPAC名 |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |

InChIキー |

UUYSKERSKRMYME-HSHOETESSA-N |

SMILES |

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

異性体SMILES |

CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

正規SMILES |

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

同義語 |

1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。